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Compound of Interest

Compound Name: 3-(1-Adamantyl)propanoic acid

Cat. No.: B099625 Get Quote

An In-Depth Technical Guide to 3-(1-
Adamantyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals

Abstract
3-(1-Adamantyl)propanoic acid is a carboxylic acid derivative featuring the bulky, lipophilic

adamantyl cage. This unique structural motif imparts properties that are of significant interest in

medicinal chemistry and materials science. Adamantane-containing compounds often exhibit

enhanced metabolic stability and favorable pharmacokinetic profiles, making them attractive

scaffolds for drug design. This technical guide provides a comprehensive overview of the

known physical and chemical properties of 3-(1-Adamantyl)propanoic acid, detailed

experimental protocols for its synthesis, and a general workflow for its evaluation as a potential

enzyme inhibitor, a common application for adamantane derivatives.

Physicochemical Properties
The physical and chemical characteristics of 3-(1-Adamantyl)propanoic acid are summarized

in the table below. These properties are crucial for its handling, formulation, and application in

various experimental settings.
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Property Value Reference

CAS Number 16269-16-2 [1]

Molecular Formula C₁₃H₂₀O₂ [1]

Molecular Weight 208.30 g/mol [1]

Appearance Solid [1]

Melting Point 147-149 °C [1]

Boiling Point
333.9 °C at 760 mmHg

(Predicted)
[1]

Density 1.138 g/cm³ (Predicted) [1]

pKa 4.88 ± 0.10 (Predicted) [1]

Solubility Information not available

InChI Key
MQLZRIWOJRILDI-

UHFFFAOYSA-N
[1]

Synthesis of 3-(1-Adamantyl)propanoic Acid
While a specific, detailed experimental protocol for the synthesis of 3-(1-Adamantyl)propanoic
acid is not readily available in the searched literature, a plausible and commonly employed

method is the malonic ester synthesis. This versatile method allows for the elongation of an

alkyl halide by two carbons to form a carboxylic acid.

Proposed Synthesis Workflow: Malonic Ester Synthesis
The following diagram illustrates the workflow for the synthesis of 3-(1-Adamantyl)propanoic
acid starting from 1-(bromomethyl)adamantane.
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Figure 1: Synthesis workflow for 3-(1-Adamantyl)propanoic acid.

Detailed Experimental Protocol (Hypothetical)
Materials:

1-(Bromomethyl)adamantane

Diethyl malonate

Sodium ethoxide

Absolute ethanol

Hydrochloric acid (concentrated)

Diethyl ether

Anhydrous magnesium sulfate

Standard laboratory glassware and reflux apparatus
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Procedure:

Step 1: Alkylation of Diethyl Malonate

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve

sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

Add diethyl malonate dropwise to the stirred solution at room temperature.

After the addition is complete, add 1-(bromomethyl)adamantane dropwise to the reaction

mixture.

Heat the mixture to reflux and maintain for several hours until the reaction is complete

(monitored by TLC).

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing

water.

Extract the aqueous layer with diethyl ether.

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and

concentrate under reduced pressure to obtain the crude diethyl 2-(adamantan-1-

ylmethyl)malonate.

Step 2: Hydrolysis and Decarboxylation

To the crude intermediate from Step 1, add an excess of concentrated hydrochloric acid.

Heat the mixture to reflux for several hours to facilitate both the hydrolysis of the ester

groups and the decarboxylation of the resulting malonic acid derivative.

Upon completion of the reaction (indicated by the cessation of CO₂ evolution), cool the

mixture to room temperature.

The product, 3-(1-Adamantyl)propanoic acid, may precipitate out of the solution. If so,

collect the solid by filtration.

If the product remains in solution, extract the aqueous mixture with diethyl ether.
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Wash the organic extract with water, dry over anhydrous magnesium sulfate, and remove the

solvent under reduced pressure.

The crude product can be purified by recrystallization from a suitable solvent (e.g.,

ethanol/water mixture).

Application in Drug Discovery: Enzyme Inhibition
Screening
Adamantane derivatives are frequently investigated for their potential as enzyme inhibitors due

to the lipophilic nature of the adamantyl group, which can interact favorably with hydrophobic

pockets in enzyme active sites. The following section outlines a general experimental workflow

for screening 3-(1-Adamantyl)propanoic acid as a potential enzyme inhibitor.

General Workflow for Enzyme Inhibition Assay
The diagram below illustrates a typical workflow for evaluating the enzyme inhibitory potential

of a test compound like 3-(1-Adamantyl)propanoic acid.
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Figure 2: General workflow for enzyme inhibition screening.
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Detailed Experimental Protocol (General)
Materials:

Purified target enzyme

Substrate for the target enzyme

3-(1-Adamantyl)propanoic acid (test compound)

Appropriate buffer solution for the enzyme assay

Microplate reader or spectrophotometer

96-well plates or cuvettes

Procedure:

Preparation of Reagents:

Prepare a concentrated stock solution of 3-(1-Adamantyl)propanoic acid in a suitable

solvent (e.g., DMSO).

Prepare a working solution of the target enzyme in the assay buffer.

Prepare a working solution of the substrate in the assay buffer.

Enzyme Inhibition Assay:

In a 96-well plate, add the assay buffer to each well.

Add varying concentrations of the 3-(1-Adamantyl)propanoic acid stock solution to the

wells to create a dilution series. Include control wells with solvent only (no inhibitor) and

wells without the enzyme (background control).

Add the enzyme solution to all wells except the background control.

Pre-incubate the plate at the optimal temperature for the enzyme for a defined period

(e.g., 15-30 minutes) to allow for inhibitor binding.
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Initiate the enzymatic reaction by adding the substrate solution to all wells.

Immediately begin monitoring the reaction progress using a microplate reader at the

appropriate wavelength for the detection of the product or consumption of the substrate.

Data Analysis:

Calculate the initial reaction velocity for each inhibitor concentration by determining the

rate of change in absorbance over the linear portion of the reaction curve.

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor

concentration.

Fit the data to a suitable dose-response curve to determine the IC₅₀ value (the

concentration of inhibitor required to reduce enzyme activity by 50%).

To determine the mechanism of inhibition (e.g., competitive, non-competitive,

uncompetitive), perform kinetic studies by measuring the reaction rates at various

substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or

Michaelis-Menten plots.

Spectral Data (Predicted)
While experimental spectra for 3-(1-Adamantyl)propanoic acid were not found in the search

results, the following are predicted characteristics based on its structure:

¹H NMR: The spectrum would be expected to show characteristic signals for the adamantyl

protons, typically in the range of 1.5-2.0 ppm. The methylene protons adjacent to the

adamantyl group and the carboxylic acid would appear as distinct multiplets, likely in the

regions of 1.8-2.2 ppm and 2.2-2.6 ppm, respectively. The acidic proton of the carboxyl

group would appear as a broad singlet at a downfield chemical shift (typically >10 ppm),

which may be exchangeable with D₂O.

¹³C NMR: The spectrum would show signals corresponding to the carbons of the adamantyl

cage, the two methylene carbons of the propanoic acid chain, and the carbonyl carbon of the

carboxylic acid (typically in the range of 170-180 ppm).
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IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching

vibration from the carboxylic acid dimer (around 2500-3300 cm⁻¹), a strong C=O stretching

vibration (around 1700-1725 cm⁻¹), and C-H stretching and bending vibrations from the

adamantyl and alkyl groups.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to

the molecular weight of the compound (208.30 g/mol ). Fragmentation patterns would likely

involve the loss of the carboxylic acid group and fragmentation of the adamantyl cage.

Safety and Handling
Based on available safety data sheets, 3-(1-Adamantyl)propanoic acid should be handled

with care in a well-ventilated area. It may cause eye, skin, and respiratory tract irritation.

Standard personal protective equipment, including safety glasses, gloves, and a lab coat,

should be worn when handling this compound. It is incompatible with strong oxidizing agents

and bases.

Conclusion
3-(1-Adamantyl)propanoic acid is a valuable building block for the development of novel

molecules in the fields of medicinal chemistry and materials science. Its unique

physicochemical properties, imparted by the adamantyl moiety, make it an attractive candidate

for applications requiring enhanced lipophilicity and metabolic stability. This guide provides a

foundational understanding of its properties, a plausible synthetic route, and a general workflow

for its biological evaluation, thereby serving as a useful resource for researchers in the field.

Further experimental investigation is warranted to fully elucidate its spectral characteristics and

explore its potential in various applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 3-(1-adamantyl)propanoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b099625?utm_src=pdf-body
https://www.benchchem.com/product/b099625?utm_src=pdf-body
https://www.benchchem.com/product/b099625?utm_src=pdf-custom-synthesis
https://www.sigmaaldrich.com/CA/en/product/aldrich/cds015012
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Physical and chemical properties of 3-(1-
Adamantyl)propanoic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b099625#physical-and-chemical-properties-of-3-1-
adamantyl-propanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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